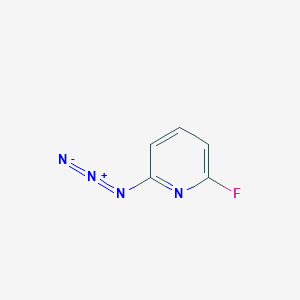

2-Azido-6-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-6-fluoropyridine is a chemical compound that is part of the fluoropyridines family . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines, including 2-Azido-6-fluoropyridine, is a topic of interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .Molecular Structure Analysis

The molecular structure of 2-Azido-6-fluoropyridine is part of the broader class of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The crystal packing of 2-fluoropyridine and its derivatives has been analyzed based on ab initio quantum-chemical calculations of the intermolecular interaction energy .Chemical Reactions Analysis

Fluoropyridines, including 2-Azido-6-fluoropyridine, are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . The reactions of pentafluoropyridine with some nucleophiles occur selectively at the Para position as this site is most activated towards nucleophilic additions .Physical And Chemical Properties Analysis

Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications

- 18F-Substituted Pyridines : 2-Azido-6-fluoropyridine can be used as a precursor for the synthesis of ^18F-labeled pyridines. These radiolabeled compounds are valuable in positron emission tomography (PET) imaging for visualizing biological processes and disease states .

- Cancer Imaging : The introduction of fluorine-18 allows for non-invasive imaging of tumor tissues, aiding in cancer diagnosis and monitoring .

- Drug Development : Fluorinated compounds often exhibit improved pharmacokinetic properties, metabolic stability, and bioavailability. Researchers explore 2-azido-6-fluoropyridine derivatives as potential drug candidates .

- Fluorine as a Bioisostere : Fluorine substitution can mimic hydrogen atoms in drug molecules, leading to enhanced binding affinity and selectivity .

- Click Chemistry : The azide group in 2-azido-6-fluoropyridine participates in click reactions, enabling the synthesis of bioconjugates and functionalized molecules .

- Protein Labeling : Researchers use azide-alkyne cycloaddition reactions to label proteins with fluorinated probes for studying protein function and localization .

- Fluorinated Polymers : Incorporating fluorine atoms into polymers enhances their chemical resistance, thermal stability, and surface properties. 2-Azido-6-fluoropyridine can serve as a monomer for fluorinated polymers .

- Surface Modification : Fluorinated compounds are used to modify surfaces, imparting water repellency and anti-fouling properties .

- Functional Group Transformations : 2-Azido-6-fluoropyridine can undergo various reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings, leading to diverse functionalized products .

- Building Block : It serves as a versatile building block for constructing more complex fluorinated molecules .

- Fluorine-Containing Pesticides : Fluorinated compounds are explored for their insecticidal and herbicidal properties. 2-Azido-6-fluoropyridine derivatives may contribute to novel agrochemicals .

Radiolabeling and Imaging Agents

Medicinal Chemistry

Chemical Biology

Materials Science

Organic Synthesis

Agrochemicals and Pesticides

Safety and Hazards

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted fluoropyridines, including 2-Azido-6-fluoropyridine, is an important task of modern organic chemistry . The interest toward the development of fluorinated chemicals has been steadily increased . Therefore, the synthetic methods and biological activities of fluoropyridine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 2-azido-6-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Azido-6-fluoropyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting they may play a role in these biochemical pathways.

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This could potentially impact the bioavailability of 2-Azido-6-fluoropyridine.

Result of Action

The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to confer interesting and unusual physical, chemical, and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azido-6-fluoropyridine. It’s worth noting that the SM coupling reaction, often used in the synthesis of such compounds, is known for its environmentally benign nature .

properties

IUPAC Name |

2-azido-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMYPMCRKFYBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-6-fluoropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2747817.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)

![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)

![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)